molecular formula C22H15NO7 B3342744 4'-AMinoMethyl-5-FAM CAS No. 326802-08-8

4'-AMinoMethyl-5-FAM

Cat. No.: B3342744
CAS No.: 326802-08-8
M. Wt: 405.4 g/mol
InChI Key: WKWIUZDEDIGFMR-UHFFFAOYSA-N
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Description

4’-Aminomethyl-5-carboxyfluorescein is a fluorescent dye that is widely used in various scientific fields. It is known for its ability to form stable conjugates with proteins and other biomolecules, making it a valuable tool in biochemical and medical research. The compound has a molecular formula of C22H15NO7 and a molecular weight of 405.36 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-aminomethyl-5-carboxyfluorescein typically involves the reaction of fluorescein derivatives with aminomethyl groups. One common method is the reaction of 5-carboxyfluorescein with formaldehyde and ammonium chloride to introduce the aminomethyl group . The reaction is usually carried out in an aqueous medium under mild conditions to prevent degradation of the fluorescein moiety.

Industrial Production Methods

Industrial production of 4’-aminomethyl-5-carboxyfluorescein involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4’-Aminomethyl-5-carboxyfluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of fluorescein, such as quinones, hydroquinones, and substituted fluoresceins .

Scientific Research Applications

4’-Aminomethyl-5-carboxyfluorescein has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in fluorescence microscopy to label proteins and nucleic acids.

    Medicine: Utilized in diagnostic imaging and as a marker in flow cytometry.

    Industry: Applied in the development of fluorescent sensors and dyes

Mechanism of Action

The mechanism of action of 4’-aminomethyl-5-carboxyfluorescein involves its ability to bind to biomolecules through covalent and non-covalent interactions. The aminomethyl group allows for the formation of stable conjugates with proteins, nucleic acids, and other biomolecules. This binding can alter the structure and function of the target molecules, leading to changes in their biochemical and physiological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Aminomethyl-5-carboxyfluorescein is unique due to its aminomethyl group, which enhances its ability to form stable conjugates with biomolecules. This makes it particularly useful in applications requiring long-term stability and high specificity .

Properties

IUPAC Name

4'-(aminomethyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO7/c23-9-13-17(25)6-5-15-19(13)29-18-8-11(24)2-4-14(18)22(15)16-7-10(20(26)27)1-3-12(16)21(28)30-22/h1-8,24-25H,9,23H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWIUZDEDIGFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5CN)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-AMinoMethyl-5-FAM
Reactant of Route 2
4'-AMinoMethyl-5-FAM
Reactant of Route 3
4'-AMinoMethyl-5-FAM
Reactant of Route 4
4'-AMinoMethyl-5-FAM
Reactant of Route 5
4'-AMinoMethyl-5-FAM
Reactant of Route 6
4'-AMinoMethyl-5-FAM

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